3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide 3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 313551-50-7
VCID: VC6329224
InChI: InChI=1S/C26H23ClN2O3/c1-18-11-13-21(14-12-18)28(24(30)19-7-6-8-20(27)17-19)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3
SMILES: CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C26H23ClN2O3
Molecular Weight: 446.93

3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide

CAS No.: 313551-50-7

Cat. No.: VC6329224

Molecular Formula: C26H23ClN2O3

Molecular Weight: 446.93

* For research use only. Not for human or veterinary use.

3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide - 313551-50-7

CAS No. 313551-50-7
Molecular Formula C26H23ClN2O3
Molecular Weight 446.93
IUPAC Name 3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Standard InChI InChI=1S/C26H23ClN2O3/c1-18-11-13-21(14-12-18)28(24(30)19-7-6-8-20(27)17-19)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3
Standard InChI Key JMCFKGJVXRIXEI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide, reflects three critical domains:

  • Benzamide backbone: A 3-chlorobenzoyl group provides aromaticity and electrophilic sites for interactions.

  • N-(4-methylphenyl) substitution: Introduces steric bulk and modulates electronic properties via the methyl group.

  • Butyl-isoindole-1,3-dione chain: A four-carbon linker connects the benzamide to a phthalimide-derived isoindole ring, a motif known for hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₃ClN₂O₃
Molecular Weight446.93 g/mol
SMILESCC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl
PubChem CID4408265

Spectroscopic and Physicochemical Data

While experimental data on solubility, melting point, and stability are unavailable, computational predictions suggest:

  • LogP: ~3.5 (moderate lipophilicity, inferred from structural analogs ).

  • Hydrogen Bond Acceptors/Donors: 5 acceptors (3 carbonyl oxygens, 2 amide nitrogens); 1 donor (amide NH).

  • Polar Surface Area: ~70 Ų, indicating moderate membrane permeability.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves sequential coupling of three modules:

  • Benzamide Core: 3-Chlorobenzoic acid activated as an acyl chloride.

  • 4-Methylaniline Derivative: Introduced via nucleophilic substitution.

  • Isoindole-1,3-dione-Butyl Linker: Synthesized through cyclization of phthalic anhydride with 1,4-diaminobutane.

Proposed Synthetic Pathway

  • Step 1: Condensation of phthalic anhydride with 1,4-diaminobutane to form 2-(4-aminobutyl)isoindole-1,3-dione.

  • Step 2: Alkylation of 4-methylaniline with 2-(4-bromobutyl)isoindole-1,3-dione under basic conditions.

  • Step 3: Amide coupling between 3-chlorobenzoyl chloride and the secondary amine intermediate.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsPurpose
1Phthalic anhydride, DMF, 110°C, 12hCyclization to isoindole-dione
2K₂CO₃, DMF, 80°CNucleophilic alkylation
33-Chlorobenzoyl chloride, Et₃N, THF, 0°CAmide bond formation

Biological Activity and Mechanistic Insights

Hypothesized Targets

The compound’s structure aligns with known modulators of:

  • Kinases: The isoindole-1,3-dione group may compete with ATP-binding sites, as seen in analogues inhibiting PKC or MAPK .

  • GPCRs: The benzamide and aryl groups resemble allosteric modulators of G protein-coupled receptors (e.g., mAChRs) .

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Enhances electrophilicity and target binding via halogen bonding .

  • Butyl Linker: Balances flexibility and rigidity, optimizing ligand-receptor interactions.

  • Isoindole-1,3-dione: Imparts hydrogen-bond acceptor properties critical for enzyme inhibition.

Future Research Directions

  • In Vitro Screening: Prioritize kinase and GPCR panels to identify primary targets.

  • Lead Optimization: Modify the butyl linker length to enhance potency and reduce off-target effects.

  • Crystallographic Studies: Resolve ligand-target complexes to guide rational design.

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446.9245 g/mol